Product packaging for Ethyl benzylidenecyanoacetate(Cat. No.:CAS No. 2169-69-9)

Ethyl benzylidenecyanoacetate

Cat. No.: B146910
CAS No.: 2169-69-9
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-DHZHZOJOSA-N
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Description

Ethyl benzylidenecyanoacetate, with the systematic IUPAC name ethyl (E)-2-cyano-3-phenylprop-2-enoate, is an organic compound valued in synthetic chemistry for its conjugated system and electron-deficient alkene structure . Its molecular formula is C 12 H 11 NO 2 and it has a molecular weight of 201.22 g/mol . This compound is characterized by a benzylidene group conjugated to a cyanoacetate moiety, which confers its reactivity and makes it a valuable building block for constructing complex molecules . A primary application of this compound is in stereoselective synthesis, particularly in cyclopropanation reactions. For instance, it reacts with diethyl bromomalonate to form triethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate, a reaction that can be catalyzed by crown ethers with high enantioselectivity . It also serves as a key precursor in organocatalytic cascades and the synthesis of various heterocyclic compounds . Recent research highlights its potential in medicinal chemistry, with derivatives being investigated for their antineoplastic activity. In silico studies suggest these derivatives show promise as anticancer agents, particularly against breast cancer cell lines, by targeting proteins such as HER2 and EGFR . The compound is typically synthesized via a Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, a reaction that can be efficiently accelerated using microwave irradiation . Its E-configuration at the double bond is a critical feature that influences its planar structure and solid-state packing behavior . Handling and Usage : this compound is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary applications, or for human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B146910 Ethyl benzylidenecyanoacetate CAS No. 2169-69-9

Properties

IUPAC Name

ethyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAMWRCUXGACP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2025-40-3, 2169-69-9
Record name 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
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Record name 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
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Record name Ethyl 2-cyanocinnamate
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Record name Ethyl trans-alpha -cyanocinnamate
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Synthetic Methodologies for Ethyl Benzylidenecyanoacetate and Its Derivatives

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of organic chemistry, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound. bohrium.commdpi.com In the synthesis of ethyl benzylidenecyanoacetate, this typically involves the reaction between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686).

Traditional Knoevenagel Condensation with Aromatic Aldehydes and Ethyl Cyanoacetate

The conventional synthesis of this compound involves the condensation of an aromatic aldehyde, such as benzaldehyde, with ethyl cyanoacetate. researchgate.net This reaction is traditionally carried out in the presence of a basic catalyst, like piperidine (B6355638) or an amine, and often requires refluxing in an organic solvent. researchgate.net The mechanism involves the deprotonation of the active methylene group of ethyl cyanoacetate by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound. researchgate.net A variety of aromatic aldehydes bearing either electron-donating or electron-withdrawing groups can be successfully employed in this reaction, leading to a diverse range of substituted this compound derivatives in excellent yields, typically between 92% and 99%. researchgate.net The E-isomer is almost exclusively formed in these reactions. researchgate.net

Table 1: Traditional Knoevenagel Condensation Catalysts and Conditions

CatalystSolventConditionsYieldReference
PiperidineOrganic SolventRefluxHigh researchgate.net
Amines/Ammonium (B1175870) SaltsOrganic SolventRoom Temperature/RefluxModerate to Excellent researchgate.netresearchgate.net
I2/K2CO3Not SpecifiedRoom TemperatureGood to High researchgate.net
2-hydroxyethylammonium acetate (B1210297)Solvent-freeRoom TemperatureGood to Excellent researchgate.net

Catalyst-Free and Solvent-Free Knoevenagel Condensation Protocols

In a move towards more environmentally friendly synthetic methods, catalyst-free and solvent-free approaches for the Knoevenagel condensation have been developed. These "green" protocols aim to reduce or eliminate the use of hazardous solvents and catalysts, which are often toxic and difficult to dispose of. researchgate.netbenthamdirect.com Solvent-free, or "dry media," reactions can be facilitated by grinding the reactants together, sometimes with a solid support. ipl.pt These methods often lead to faster reaction times, cleaner product formation, and higher yields compared to traditional approaches. ipl.pt For instance, a catalyst-free Knoevenagel condensation can be achieved under solvent-free conditions at elevated temperatures (100 °C), resulting in nearly quantitative yields of the desired product in a short time frame of 5-60 minutes. researchgate.net These protocols are not only ecologically advantageous but also offer simpler work-up procedures. eurekaselect.com

Microwave-Assisted Knoevenagel Condensation for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. hstu.ac.bd In the context of the Knoevenagel condensation, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields. hstu.ac.bdresearchgate.net This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. hstu.ac.bd

Microwave-assisted Knoevenagel condensations can be performed under solvent-free conditions, further enhancing their green credentials. hstu.ac.bdmdpi.com For example, the reaction of various aromatic aldehydes with ethyl cyanoacetate in the presence of a catalyst like ammonium acetate under microwave irradiation can be completed in as little as 50 to 120 seconds, with high yields. hstu.ac.bd Similarly, using a porous calcium hydroxyapatite (B223615) catalyst under solvent-free microwave conditions (1250 W), the reaction can be completed in just 2 minutes. mdpi.com These methods are noted for being clean, offering mild reaction conditions, and allowing for the survival of various functional groups on the aromatic aldehyde. hstu.ac.bd

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventReaction TimeYieldReference
ConventionalPiperidineEthanol (B145695)Several hours~70-80%
MicrowaveAmmonium AcetateSolvent-free50-120 sec86% hstu.ac.bd
Microwavep-HydroxyapatiteSolvent-free2 minHigh mdpi.com
MicrowaveWater Extract of Mango Peel AshWaterShortHigh eurekaselect.com

Application of Organocatalysts in Knoevenagel Condensation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in recent years as a sustainable alternative to metal-based catalysts. bohrium.com For the Knoevenagel condensation, various organocatalysts have been successfully employed. These catalysts are typically basic in nature and function by activating the active methylene compound. bohrium.com Examples of effective organocatalysts include polystyrene-immobilized DABCO and molecular complexes designed for high efficiency. bohrium.com These catalysts offer the advantages of being metal-free, often readily available, and can promote the reaction under mild conditions. bohrium.com

Heterogeneous Catalysis in Knoevenagel Condensation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often improved selectivity. mdpi.combohrium.com A variety of solid catalysts have been investigated for the Knoevenagel condensation, including:

Metal Phosphates: Porous magnesium aluminum phosphate (B84403) (MALPO) and K2Ce(PO4)2 have demonstrated high catalytic activity and recyclability. mdpi.combohrium.com

Zeolites and Clays: These materials can act as solid acid or base catalysts. researchgate.net

Hydroxyapatite: Hydroxyapatite and its composite with cesium carbonate (HAP–Cs2CO3) have been shown to be highly active and recyclable catalysts, particularly in aqueous media. mdpi.comnih.gov

Metal Oxides: Nickel-chromium oxide (NiCr2O4) has been used as a recyclable catalyst for solvent-free Knoevenagel condensations at room temperature. bohrium.com

Ruthenium-based Complexes: A heterogeneous Ru-based complex has been developed for a one-pot tandem aerobic oxidation-Knoevenagel condensation, demonstrating bifunctional catalytic behavior. mdpi.com

These heterogeneous systems contribute to more sustainable chemical processes by minimizing waste and allowing for continuous flow reactions.

Green Chemistry Approaches using Agro-Waste Derived Catalysts

A particularly innovative and sustainable approach to catalysis involves the use of materials derived from agricultural waste. researchgate.net These agro-waste-based catalysts are not only cost-effective and readily available but also align with the principles of green chemistry by valorizing waste products. researchgate.netbenthamdirect.com

Water extracts of ashes from various agro-wastes have been successfully employed as catalysts for the Knoevenagel condensation. researchgate.neteurekaselect.com Examples include:

Water Extract of Watermelon Fruit Peel Ash (WEWFPA): This has been used as a green, homogeneous catalyst for the synthesis of this compound at room temperature and under microwave irradiation. researchgate.netbenthamdirect.com

Water Extract of Mango Peel Ash (WEMPA): This has been utilized as a greener solvent medium in combination with microwave irradiation to achieve high yields of Knoevenagel products. eurekaselect.combenthamdirect.com

Other Agro-Wastes: Extracts from burned banana peels, papaya bark, and rice straw have also been reported as effective catalysts. ingentaconnect.com

These methods offer numerous advantages, including being environmentally benign, economical, and often providing high yields of pure product with simple work-up procedures. researchgate.netbenthamdirect.com The use of such catalysts avoids the need for external organic or inorganic bases and toxic solvents. researchgate.netbenthamdirect.com

Table 3: Examples of Agro-Waste Derived Catalysts

Catalyst SourceReaction ConditionsAdvantagesReference
Watermelon Fruit Peel AshRoom Temperature / MicrowaveGreen, economical, high yield, solvent-free option researchgate.netbenthamdirect.com
Mango Peel AshMicrowave IrradiationFaster reaction, inexpensive, simple work-up eurekaselect.combenthamdirect.com
Banana Peels, Papaya Bark, Rice StrawNot SpecifiedGreen alternative ingentaconnect.com

Alternative Synthetic Routes

While the classical Knoevenagel condensation remains a staple, several alternative and modified routes have been developed to enhance efficiency, yield, and green chemistry principles.

The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate has been the subject of numerous modifications aimed at improving its performance and environmental impact. These modifications often involve innovative catalytic systems and energy sources.

Advanced Catalytic Systems: A wide array of catalysts has been explored to replace traditional homogeneous bases like piperidine and pyridine (B92270), which are often toxic and difficult to separate from the reaction mixture. researchgate.net

Heterogeneous Catalysts: Solid catalysts such as zeolites, hydrotalcites, metal-organic frameworks (MOFs), and various metal oxides (e.g., CeZrO₄⁻δ, MgO) offer advantages like easy recovery and reusability. researchgate.netresearchgate.net For instance, an alkaline-modified Montmorillonite K10 clay has demonstrated high efficiency, especially when coupled with ultrasound irradiation. researchgate.net

Green Catalysts: In line with the principles of green chemistry, catalysts derived from agro-waste have been successfully employed. researchgate.net Water extracts from the ash of mango peels (WEMPA) or watermelon peels have served as effective, inexpensive, and eco-friendly catalytic media. researchgate.netgrafiati.comeurekaselect.com

Novel Catalysts: Other materials like boric acid and iodine in combination with potassium carbonate (I₂/K₂CO₃) have been reported as mild and efficient catalysts for this transformation, often allowing the reaction to proceed at room temperature. mdpi.comresearchgate.net

Alternative Energy Sources: To accelerate reaction rates and reduce energy consumption, alternative energy sources are utilized.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating. This method can sometimes be performed under solvent-free conditions, further enhancing its green credentials. eurekaselect.com

Ultrasound Irradiation: Sonication is another technique used to promote the reaction. The use of ultrasound with certain catalysts, like alkaline-modified Montmorillonite K10, has been shown to produce excellent yields in short reaction times. researchgate.netresearchgate.net

Unconventional Reaction Media: The choice of solvent plays a crucial role. While polar aprotic solvents like DMF can enhance reaction rates, a significant push towards greener solvents is evident.

Water-Mediated Synthesis: Remarkably, the Knoevenagel condensation can be conducted in water, often without the need for any added catalyst. rsc.org Water can act as a Brønsted acid promoter, facilitating the reaction in an environmentally benign manner. rsc.org

Ionic Liquids: Protic ionic liquids have been used as recyclable solvent-catalyst systems, streamlining the process. researchgate.net

Table 1: Modified Knoevenagel Reaction Conditions for this compound Synthesis
Catalyst/MethodEnergy SourceSolvent/MediumKey AdvantagesReference
Agro-Waste Extract (e.g., WEMPA)MicrowaveSolvent-freeEco-friendly, rapid, high yield, simple work-up eurekaselect.com
None (Catalyst-free)Conventional StirringWaterEnvironmentally benign, simple, avoids catalyst rsc.org
Alkaline-Modified Montmorillonite K10UltrasoundNot specifiedHigh efficiency, short reaction time, reusable catalyst researchgate.net
Iodine/K₂CO₃Conventional StirringNot specifiedMild conditions (room temp.), inexpensive, good yields researchgate.net
Boric AcidConventional StirringAqueous EthanolPotent catalyst, good yields, easy purification mdpi.com

The Knoevenagel condensation is a versatile reaction applicable to a variety of active methylene compounds, leading to a range of α,β-unsaturated products structurally related to this compound. These derivatives are also of significant interest in synthetic and medicinal chemistry. The reaction generally involves the condensation of an aldehyde, such as benzaldehyde, with a compound containing a CH₂ group flanked by two electron-withdrawing groups. researchgate.netmdpi.com

Examples of active methylene compounds that undergo this condensation include:

Malononitrile (B47326): Reacts with benzaldehyde to form benzylidenemalononitrile. bas.bgpsu.edu

Methyl Cyanoacetate: A close analog of ethyl cyanoacetate, yielding the corresponding methyl ester. bas.bg

Cyanoacetamide: Produces benzylidenecyanoacetamide. bas.bg

Ethyl Acetoacetate: Forms ethyl benzylideneacetoacetate. eurekaselect.com

Barbituric Acid and Thiobarbituric Acid: These cyclic active methylene compounds react to produce benzalbarbituric acid and benzylidene-2-thiobarbituric acid, respectively. eurekaselect.com

Dimedone (5,5-dimethylcyclohexane-1,3-dione): Another cyclic compound used in these condensations. eurekaselect.com

The reactivity and the specific conditions required can vary depending on the acidity of the methylene protons in the active methylene compound. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving high yields of pure this compound requires careful optimization of several reaction parameters. The goal is to maximize the conversion of reactants to the desired product while minimizing side reactions and simplifying purification. dergipark.org.tr

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst is paramount. As discussed, options range from traditional bases to heterogeneous and green catalysts. researchgate.netresearchgate.net The optimal amount of catalyst must be determined experimentally; too little may result in slow or incomplete reactions, while too much can sometimes promote side reactions or complicate purification. dergipark.org.tr For example, a study optimizing ethyl acetate synthesis found that increasing the catalyst amount from 0.1% to 1% significantly increased conversion. dergipark.org.tr

Reactant Molar Ratio: The stoichiometry of benzaldehyde to ethyl cyanoacetate can be adjusted to drive the reaction towards completion. Using a slight excess of one reactant may be beneficial, depending on cost and ease of removal. dergipark.org.tr

Temperature: Reaction temperature has a significant effect on reaction rate. While some modern catalytic systems allow the reaction to proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. researchgate.netdergipark.org.tr Microwave-assisted syntheses can reach high temperatures (e.g., 180°C) in a very short time, dramatically accelerating the reaction.

Solvent: The solvent can influence reactant solubility and catalyst activity. While greener options like water and ethanol are preferred, polar aprotic solvents may be used to enhance rates. rsc.org Solvent-free conditions, particularly in microwave-assisted reactions, represent an ideal scenario from an environmental and economic standpoint. eurekaselect.com

Reaction Time: Optimization aims to find the shortest time required for maximum yield. Reaction times can range from a few minutes under microwave conditions to several hours for conventional methods. eurekaselect.comrsc.org Reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC). rsc.org

Table 2: Reported Yields of this compound and Derivatives under Various Conditions
ProductCatalyst/MethodConditionsYieldReference
Related Cyanoacetamide DerivativesMicrowave17.2 bar, 180°C, 5 min90%
This compoundAlkaline-Modified Montmorillonite K10Ultrasound irradiation83–100% researchgate.net
Various Benzylidene DerivativesNoneWater, stirring66-99% rsc.org
This compoundNot specifiedAcid quenching, filtration, recrystallization70-85% vulcanchem.com
Various Benzylidene DerivativesMagnetically recoverable nanocatalystWater, reflux, 3-60 min89-95% grafiati.com

Purification and Isolation Techniques for this compound

Once the reaction is complete, the crude product must be isolated and purified to remove any unreacted starting materials, catalyst, and by-products. The choice of purification method depends on the scale of the reaction, the physical properties of the product (it is a solid at room temperature), and the nature of the impurities.

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds like this compound. illinois.edu The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. illinois.edu Ethanol and isopropyl alcohol are commonly used solvents for this purpose. psu.eduvulcanchem.com In some cases, simple washing with cold ethanol may be sufficient for purification. mdpi.com

Filtration: Following precipitation or crystallization from the reaction mixture, the solid product is collected by filtration. vulcanchem.com This is a fundamental step in the isolation process.

Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities or catalysts. The crude reaction mixture is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with water or an aqueous solution (e.g., sodium carbonate solution) to remove acids or bases. weebly.com

Chromatography: For high-purity requirements or when crystallization is ineffective, column chromatography is a powerful purification technique. researchgate.net The crude mixture is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates, allowing for their separation. researchgate.net However, many modern synthetic protocols for this compound are optimized to avoid the need for costly and time-consuming chromatographic purification. eurekaselect.com

Distillation: While this compound itself is a solid, distillation is a key purification technique for liquid starting materials like ethyl cyanoacetate or related liquid products. mdpi.com It separates components based on differences in boiling points.

The development of green synthetic methods often leads to cleaner reactions where the product precipitates in high purity directly from the reaction medium, minimizing the need for extensive purification steps. grafiati.comrsc.org

Chemical Reactivity and Mechanistic Studies of Ethyl Benzylidenecyanoacetate

Reaction Pathways and Mechanisms

The unique arrangement of functional groups in ethyl benzylidenecyanoacetate dictates its reactivity, allowing it to serve as a key building block in the synthesis of complex molecules and heterocyclic systems.

The synthesis of this compound itself is a prime example of the reactivity of its parent molecule, ethyl cyanoacetate (B8463686). Ethyl cyanoacetate possesses a methylene (B1212753) group (-CH2-) positioned between two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This configuration renders the methylene protons significantly acidic, facilitating their removal by a base to form a stable carbanion or enolate. wikipedia.orgmlsu.ac.inquora.com This carbanion is a potent nucleophile.

The most common reaction leveraging this acidity is the Knoevenagel condensation, which is used to synthesize this compound. bohrium.comresearchgate.net In this reaction, the carbanion generated from ethyl cyanoacetate attacks the electrophilic carbonyl carbon of benzaldehyde (B42025). The resulting intermediate then undergoes dehydration, often facilitated by a base catalyst like piperidine (B6355638) or an amine, to yield the α,β-unsaturated product, this compound. researchgate.netingentaconnect.com The initial deprotonation of the active methylene group is the crucial first step of the condensation. mdpi.comrsc.org The acidity, and therefore the reactivity, of the active methylene compound is a key factor in the reaction's success. mdpi.com

Table 1: Acidity of Common Active Methylene Compounds

Compound pKa Relative Reactivity in Condensation
Malononitrile (B47326) 11.1 High
Ethyl Cyanoacetate 13.1 Moderate
Diethyl Malonate 16.4 Low

This table illustrates the relative acidity of active methylene compounds, which influences their reactivity in Knoevenagel-type condensation reactions. mdpi.com

The nitrile group (-C≡N) in this compound is a key functional group that enables its use in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. wikipedia.orgvulcanchem.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, while the nitrogen atom can also participate in cyclization reactions.

This reactivity is extensively utilized in multicomponent reactions to build complex ring systems. arkat-usa.org For instance, reactions involving this compound can lead to the formation of pyridines, pyrazoles, and other heterocycles. researchgate.netlongdom.orgresearchgate.net A common strategy involves an initial Michael addition to the activated double bond, followed by an intramolecular cyclization where the nitrile group is attacked by a nucleophile introduced by the Michael donor. For example, reacting this compound with a suitable nitrogen-containing nucleophile can lead to the formation of substituted dihydropyridine (B1217469) derivatives. researchgate.net The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, can also be a pathway to forming heterocyclic systems. researchgate.net

This compound is an excellent Michael acceptor. cymitquimica.com The electron-withdrawing properties of the cyano and ester groups polarize the carbon-carbon double bond, making the β-carbon atom (the carbon atom adjacent to the phenyl group) electrophilic and susceptible to attack by nucleophiles. wikipedia.orgorganic-chemistry.org This conjugate addition is known as the Michael reaction. wikipedia.orgresearchgate.net

A wide range of nucleophiles, known as Michael donors, can be added to this compound. These include enolates derived from active methylene compounds (like malonates and β-ketoesters), amines, and thiols. wikipedia.orgresearchgate.net The reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, creating a 1,5-dicarbonyl or related structure that is a versatile synthetic intermediate. wikipedia.org For example, the reaction of ethyl phenylcyanoacetate, a related compound, with acrylonitrile (B1666552) is a classic example of a Michael addition. wikipedia.org

The product of a Michael addition to this compound often serves as a precursor for subsequent intramolecular condensation reactions, leading to the formation of cyclic compounds. researchgate.net This tandem reaction sequence is a powerful tool in organic synthesis for building complex ring systems in a single pot.

A well-known example is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. tamu.edu In the context of this compound, after a Michael donor adds to the β-carbon, a new enolate can be formed from the adduct. This enolate can then attack one of the carbonyl groups (either the ester of the original molecule or a carbonyl on the added Michael donor) in an intramolecular fashion. This cyclization, often followed by dehydration, can lead to the formation of highly substituted cyclohexanone (B45756) or chromene derivatives. tamu.edu Such cascade reactions, which may begin with a Michael addition, are stereoselective and yield complex spiro-compounds or fused ring systems. researchgate.net

Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. Factors such as the nature of the reactants, catalysts, solvents, and temperature play crucial roles.

In Knoevenagel condensation, the reaction rate is dependent on the acidity of the active methylene compound and the strength of the base used as a catalyst. mdpi.comasianpubs.org The nucleophilicity of the active methylene compounds follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate, which correlates with their acidity. asianpubs.org

For reactions where this compound is a reactant, such as Michael additions, the structure of the reactants significantly influences the kinetics. For instance, steric hindrance can affect reaction rates. Studies on related benzylidene cyanoacetates have shown that bulkier ester groups, such as n-butyl, can lead to slower reaction kinetics compared to the ethyl ester due to steric effects.

The thermodynamics of these reactions, such as the Fischer esterification used to create the ester group, are often governed by equilibrium. arxiv.org In condensation reactions, the removal of a small molecule like water drives the reaction toward the product side, in accordance with Le Chatelier's principle. researchgate.net While specific thermodynamic data for many reactions of this compound are not widely reported, the stability of the conjugated system in the final product generally provides a thermodynamic driving force for its formation.

Table 2: Factors Influencing Reaction Kinetics of this compound

Factor Influence on Reaction Rate Example Reaction
Steric Hindrance Slower rates with bulkier ester groups or nucleophiles. Organocatalytic Cascades
Catalyst Choice of base or acid catalyst can significantly accelerate the reaction. Knoevenagel Condensation researchgate.net
Solvent Polar aprotic solvents can enhance the rates of condensation reactions. Knoevenagel Condensation
Temperature Higher temperatures generally increase reaction rates. Radical Addition rsc.org

This table summarizes key factors that can be adjusted to control the speed of reactions involving this compound.

Stereochemical Aspects: E/Z Isomerism and Configuration Analysis

The structure of this compound features a carbon-carbon double bond, which gives rise to the possibility of geometric isomerism. savemyexams.comlibretexts.org The isomers are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbons. savemyexams.com

For this compound, one carbon of the double bond is attached to a phenyl group and a hydrogen atom. The other carbon is attached to a cyano group and an ethoxycarbonyl group.

Assigning Priorities:

On the first carbon: The phenyl group (C6H5) has a higher priority than the hydrogen atom (H).

On the second carbon: The ethoxycarbonyl group (-COOCH2CH3) has a higher priority than the cyano group (-CN) because the carbon is bonded to two oxygen atoms (one double, one single bond, treated as three bonds to oxygen for CIP rules), whereas the carbon in the cyano group is bonded to a nitrogen atom.

The thermodynamically more stable isomer is the E-configuration, where the two higher-priority groups (the phenyl group and the ethoxycarbonyl group) are on opposite sides of the double bond. This configuration minimizes steric strain between the bulky substituents. Consequently, the synthesis of this compound via Knoevenagel condensation typically yields the E-isomer almost exclusively. asianpubs.org

The stereochemistry of the double bond is critical for the molecule's subsequent reactivity. The defined E-configuration ensures a specific spatial arrangement of the functional groups, which can lead to high stereoselectivity in reactions such as cycloadditions and organocatalytic cascades. For example, the E-isomer's geometry promotes favorable orbital alignment in phosphine-catalyzed [4+2] annulations, leading to higher yields of specific stereoisomers.

Table 3: CIP Priority for Substituents on this compound

C=C Carbon Substituent Priority
Cα (alpha) -COOEt (Ethoxycarbonyl) High
-CN (Cyano) Low
Cβ (beta) -Ph (Phenyl) High
-H (Hydrogen) Low

This table shows the priority assignments for determining the E/Z configuration of the double bond. Since the high-priority groups are on opposite sides, the stable isomer is (E)-ethyl benzylidenecyanoacetate.

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides powerful tools for understanding the chemical behavior of this compound at a molecular level. Theoretical investigations, particularly those employing quantum chemical methods, offer deep insights into its electronic structure, reactivity, and potential activities, complementing experimental findings.

Density Functional Theory (DFT) Studies for Molecular Structures and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules like this compound (EBCA). researchgate.net DFT calculations are effective for describing structural and spectral properties due to their accuracy and relatively low computational cost. researchgate.net By optimizing the molecular geometry, DFT studies can predict structural parameters such as bond lengths and angles, which can then be compared with experimental data for validation. orientjchem.org For instance, a strong correlation between theoretical and experimental values, often indicated by high regression coefficients, demonstrates the reliability of the DFT method in reproducing molecular geometries. orientjchem.org

DFT calculations provide crucial insights into the reactivity of EBCA. The distribution of electron density, for example, can identify electron-deficient regions susceptible to nucleophilic attack. orientjchem.org In EBCA, the presence of electron-withdrawing cyano and ester groups makes the α,β-unsaturated carbon an electrophilic center, directing reactions. Furthermore, DFT can be used to model reaction pathways and simulate transition states for various reactions, such as cyclizations and Knoevenagel condensations, helping to predict regioselectivity and rationalize stereoelectronic effects. bohrium.com Theoretical investigations into the Knoevenagel condensation, a key reaction for synthesizing EBCA, have been performed to elucidate the reaction mechanism and free energy profile. bohrium.com

Below is a table summarizing the applications of DFT in studying compounds like this compound.

DFT ApplicationDescriptionInsights Gained for EBCA and Analogues
Geometry Optimization Calculation of the lowest energy molecular structure.Predicts bond lengths and angles; helps identify the most stable conformer. researchgate.netnih.gov
Frequency Calculations Simulation of vibrational spectra (e.g., IR).Allows for comparison with experimental spectra to validate the calculated structure. researchgate.netorientjchem.org
Charge Distribution Analysis Mapping of the electron density across the molecule (e.g., MEP).Identifies electrophilic and nucleophilic sites, predicting reactivity patterns. orientjchem.org
Reaction Pathway Modeling Simulation of transition states and reaction intermediates.Elucidates reaction mechanisms, predicts regioselectivity, and rationalizes stereochemical outcomes. bohrium.com

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being the key orbitals involved in chemical reactions. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily transferred. researchgate.net The HOMO-LUMO gap can be calculated using computational methods like DFT. For example, in one study on a different compound, the HOMO-LUMO gap was calculated to be 4.105 eV using the DFT/B3LYP method. researchgate.net

The energy gap also determines the electronic absorption properties of a molecule; as conjugated systems become larger, the HOMO-LUMO gap generally narrows, leading to absorption of light at longer wavelengths. libretexts.org For derivatives of a parent compound, substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. espublisher.com This makes HOMO-LUMO analysis a valuable tool for designing molecules with specific electronic or optical properties.

The table below illustrates how the HOMO-LUMO gap is interpreted in theoretical studies.

ParameterDefinitionSignificance
HOMO Highest Occupied Molecular OrbitalThe energy level of the outermost electrons; relates to the molecule's ability to donate electrons. libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalThe energy level of the lowest-energy empty orbital; relates to the molecule's ability to accept electrons. libretexts.org
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ELUMO - EHOMO).A large gap indicates high stability and low reactivity; a small gap indicates low stability and high reactivity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally measured activities, such as cytotoxicity or enzyme inhibition. nih.gov These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogues.

Benzylidene compounds have been the subject of QSAR studies to model their anticancer activities. nih.gov In a typical QSAR study, a series of related compounds, such as benzylidene derivatives, is synthesized and tested for a specific biological activity. nih.gov Then, various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. A mathematical model, often using multiple regression analysis, is then generated to find the best correlation between a selection of these descriptors and the observed activity. nih.govnih.gov

The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability for new compounds. nih.gov For example, a QSAR study on benzylidene androstene derivatives as anticancer agents developed models with r² values ranging from 0.8164 to 0.9163 and q² values from 0.6320 to 0.8499, indicating significant correlation and good predictive performance. nih.gov While specific QSAR studies focusing solely on this compound are not detailed in the provided results, the methodology is well-established for the broader class of benzylidene compounds.

The key components of a QSAR study are summarized in the table below.

ComponentDescriptionExample from Benzylidene Derivatives Study nih.gov
Dataset A series of structurally related compounds with measured biological activity.A series of 4-nitro, 4-isopropyl, 4-methoxy, and 3,4-dimethoxy substituted benzylidene androstene derivatives.
Molecular Descriptors Numerical values that characterize the chemical structure (e.g., size, shape, electronic properties).Not specified, but would include descriptors calculated from the molecular structure.
Statistical Method A method to correlate descriptors with activity.Multiple Regression Analysis.
Model Validation Statistical assessment of the model's quality and predictive power.Correlation coefficient (r²) up to 0.9163; Cross-validation coefficient (q²) up to 0.8499.

Applications of Ethyl Benzylidenecyanoacetate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Ethyl benzylidenecyanoacetate serves as a crucial starting material for the synthesis of numerous heterocyclic compounds, many of which are of significant biological and pharmaceutical interest. Its reactivity allows for the construction of diverse ring systems.

Synthesis of Pyrimidine (B1678525) and Purine (B94841) Derivatives

Pyrimidine and its fused analogues are fundamental components of nucleic acids (DNA and RNA) and are associated with a broad spectrum of biological activities. bu.edu.eg The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon bifunctional unit with an amidine, urea, or thiourea (B124793). bu.edu.eg this compound can act as this three-carbon component. For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by reacting ethyl cyanoacetate (B8463686), various aldehydes, and thiourea in the presence of potassium carbonate. gsconlinepress.com While this example uses ethyl cyanoacetate, the in-situ formation of a benzylidene derivative from benzaldehyde (B42025) and ethyl cyanoacetate is a common strategy.

Purines, which are composed of a pyrimidine ring fused to an imidazole (B134444) ring, are another critical class of heterocyclic compounds. The synthesis of purine derivatives can be achieved from appropriately substituted pyrimidines. google.com For example, the reaction of 4,6-dichloropyrimidine-2,5-diamine hydrochloride with substituted anilines can yield aryl-substituted pyrimidine derivatives, which are then cyclized to form 6-chloro purine derivatives. researchgate.net While a direct synthesis from this compound is less common, its role in forming the initial pyrimidine ring is a key step in a multistep synthesis of purine analogues.

Synthesis of Chromene Derivatives

Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds with diverse biological activities. This compound is a key reagent in the synthesis of various chromene scaffolds. For example, the reaction of this compound with resorcinol (B1680541) in the presence of a base leads to the formation of chromene derivatives. In one study, novel 4H-chromene-3-carboxylates were synthesized through the reaction of α-cyanoacrylates (derivatives of this compound) with 4-((2,4-dihydroxyphenyl)diazenyl)benzene sulfonamides. nih.gov The reaction is proposed to proceed via a Michael addition followed by O-heterocyclization. nih.gov Another approach involves the reaction of ethyl benzoylacetate with salicylaldehyde (B1680747) to form a precursor which then reacts with malononitrile (B47326) or cyanoacetamide to yield pyrano[3,4-c]chromene derivatives. umich.edu

Synthesis of Coumarin (B35378) Derivatives

Coumarins are a widespread class of natural products and synthetic compounds with a broad range of applications. This compound is frequently employed in the synthesis of coumarin derivatives, often through the Knoevenagel condensation. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene (B1212753) compound like ethyl cyanoacetate in the presence of a base. nih.gov The resulting benzylidenecyanoacetate intermediate can then undergo intramolecular cyclization to form the coumarin ring. Various catalysts and reaction conditions have been explored to optimize the synthesis of coumarins from salicylaldehydes and ethyl cyanoacetate, including the use of deep eutectic solvents, phenyliododiacetate, and microwave irradiation. nih.gov

The following table provides an overview of different methods for synthesizing coumarin derivatives using ethyl cyanoacetate or related active methylene compounds:

Starting MaterialsCatalyst/SolventProduct TypeYield (%)Reference
Salicylaldehydes, Ethyl CyanoacetateCholine Chloride/Zinc Chloride (DES)Coumarin Derivatives61-96 nih.gov
Salicylaldehydes, Ethyl CyanoacetatePhenyliododiacetate/EtOHCoumarin Derivatives80-92 nih.gov
Salicylaldehydes, Ethyl CyanoacetatePiperidine (B6355638)/Glacial AcOH in EtOH or H2OCoumarin Derivatives- nih.gov
Salicylaldehydes, Ethyl Cyanoacetate, o-Aminophenolsn-BuOH3-Benzoxazole Coumarins40-79 nih.gov
Phenols, Ethyl AcetoacetateZnFe2O4 NanoparticlesCoumarin Derivatives85-98 jsynthchem.com

Synthesis of Other Biologically Active Scaffolds

The reactivity of this compound extends to the synthesis of various other biologically active heterocyclic scaffolds. For example, it can serve as a Michael acceptor in reactions with aryl hydrazones or enamines to form pyridine (B92270) rings. Specifically, its reaction with electron-deficient hydrazones can lead to 1,4-dihydropyridazines through a tandem addition-cyclization mechanism.

Building Block for Complex Molecular Architectures

This compound's utility extends beyond the synthesis of simple heterocyclic systems. It serves as a versatile building block for the construction of more complex and fused molecular architectures. Its ability to participate in a variety of reactions, including Michael additions, cycloadditions, and tandem reactions, allows for the creation of intricate molecular frameworks.

For instance, the reaction of this compound with other reagents can lead to the formation of fused heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry, can be achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. mdpi.com While not a direct reaction of this compound, the α,β-unsaturated ketones used as starting materials can be synthesized via Claisen-Schmidt condensation, a reaction class to which the formation of this compound belongs. mdpi.com

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound and its parent compound, ethyl cyanoacetate, are frequently utilized in MCRs.

One prominent example is the synthesis of imidazole-based bioactive molecules. beilstein-journals.org Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives can be formed via a [3 + 2] cycloaddition-based multicomponent reaction. beilstein-journals.org Furthermore, ethyl cyanoacetate is a common C-H-acidic compound used in various MCRs, highlighting the potential of its derivatives like this compound in this field. researchgate.net The Knoevenagel condensation, a key reaction for forming this compound, is itself often a component of MCRs, leading to the in-situ formation of the reactive intermediate which then participates in subsequent transformations.

Role in Carbon-Carbon Bond Forming Reactions

This compound is a versatile reagent in organic synthesis, primarily due to its activated carbon-carbon double bond, which readily participates in a variety of carbon-carbon bond-forming reactions. This reactivity is central to the construction of complex molecular architectures from simpler precursors.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound itself. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base. thermofisher.com For instance, the reaction of benzaldehyde with ethyl cyanoacetate yields this compound. thermofisher.comresearchgate.net The efficiency of this reaction can be significantly enhanced through methods like ultrasound irradiation, which offers a rapid and economical route to the product in high yields. researchgate.net Various catalysts, including triphenylphosphine (B44618) and those derived from agro-waste, have been employed to facilitate this transformation under mild and environmentally friendly conditions. organic-chemistry.org

Once formed, this compound serves as an excellent Michael acceptor. In the Michael reaction, a nucleophile, typically a stabilized enolate, adds to the β-carbon of the α,β-unsaturated system of this compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of a diverse range of compounds. wikipedia.orglibretexts.org For example, the reaction of this compound with a Michael donor like diethyl malonate leads to the formation of a new carbon-carbon bond at the β-position of the benzylidene group. wikipedia.org

The reactivity of this compound extends to cycloaddition reactions, particularly in the synthesis of cyclopropane (B1198618) derivatives. For instance, it reacts with diethyl bromomalonate in the presence of a crown ether catalyst to form triethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate with high enantioselectivity.

Furthermore, this compound is a key component in various multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product. beilstein-journals.org These reactions are highly atom-economical and offer a streamlined approach to synthesizing structurally diverse molecules. For instance, it participates in the synthesis of dihydropyridine (B1217469) derivatives through reactions involving chalcones and ammonium (B1175870) acetate (B1210297). researchgate.net It is also utilized in the synthesis of pyrazole (B372694) derivatives and other heterocyclic systems through one-pot procedures. mdpi.comnih.gov

The following table provides a summary of various carbon-carbon bond-forming reactions involving this compound, highlighting the diversity of reactants and resulting products.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Knoevenagel CondensationBenzaldehyde, Ethyl CyanoacetatePiperidine, 0°C thermofisher.comEthyl benzylideneacetoacetate
Knoevenagel CondensationAldehydes, Ethyl CyanoacetateTriphenylphosphine, solvent-free, microwave irradiation organic-chemistry.orgα-Cyanoacrylates
Michael AdditionEthyl Phenylcyanoacetate, Acrylonitrile (B1666552)BaseMichael Adduct wikipedia.org
Michael AdditionEthyl Cyanoacetate, Diethyl EthylidenemalonateRuthenium Dihydride DendrimerDiastereoselective Adduct chempedia.info
CyclopropanationThis compound, Diethyl BromomalonateCrown EtherTriethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate
Multi-component ReactionChalcones, Ethyl CyanoacetateAmmonium Acetate, Reflux2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile researchgate.net
Multi-component ReactionAcetylnaphthalene, Aromatic Aldehyde, Ethyl CyanoacetateEthanol (B145695)Dihydropyridinecarbonitriles researchgate.net

Detailed research findings have demonstrated the utility of this compound in stereoselective synthesis. The E-configuration of its double bond is crucial for its reactivity and for achieving high stereocontrol in reactions like enantioselective cyclopropanations. The development of chiral catalysts has enabled the synthesis of specific enantiomers of the products, which is of significant importance in the synthesis of biologically active compounds. nih.govnih.gov For example, catalytic enantioselective reactions driven by photoinduced electron transfer have been developed, showcasing the potential for creating chiral compounds with high enantiomeric excess. nih.gov

The following table presents data on the yields of Knoevenagel condensation reactions under different catalytic conditions, illustrating the impact of the catalyst on reaction efficiency.

CatalystReaction ConditionsYield (%)Reference
Baker's YeastNot specifiedNot specified researchgate.net
CuO NanoparticleNot specifiedNot specified researchgate.net
Carbon NanotubeNot specifiedNot specified researchgate.net
[TPPHSP]Br Ionic LiquidNot specifiedNot specified researchgate.net
Fly Ash Supported Calcium OxideNot specifiedNot specified researchgate.net
Anion-Exchange ResinUltrasound IrradiationHigh researchgate.net
Calcium HydroxideNot specifiedNot specified researchgate.net
Fe3O4@SiO2-3NNot specifiedNot specified researchgate.net
Mn-MOFNot specifiedNot specified researchgate.net
PEG-400Not specifiedNot specified researchgate.net
2,2′-bipyridinium dihydrogen phosphate (B84403)Not specifiedNot specified researchgate.net
TriphenylphosphineSolvent-free, MicrowaveExcellent organic-chemistry.org
Silica (B1680970) Monolith with Amine GroupsFlow Microreactor~78% researchgate.net

Advanced Analytical Techniques for Characterization of Ethyl Benzylidenecyanoacetate

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl benzylidenecyanoacetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for identifying the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to each unique proton environment in the molecule. The vinylic proton, a key indicator of the benzylidene structure, typically appears as a singlet at a downfield chemical shift due to the influence of the adjacent electron-withdrawing groups and the phenyl ring. The protons of the phenyl group resonate in the aromatic region, while the ethyl ester group gives rise to a characteristic quartet and triplet pattern.

Interactive ¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ) ppm (Estimated) Multiplicity Integration
Ethyl (-O-CH₂-CH₃) ~4.35 Quartet (q) 2H
Aromatic (C₆H₅) ~7.50 - 8.00 Multiplet (m) 5H
Vinylic (=CH-Ph) ~8.30 Singlet (s) 1H
Ethyl (-O-CH₂-CH₃) ~1.38 Triplet (t) 3H

Note: Specific chemical shifts are estimated based on data for structurally similar compounds and standard NMR correlation tables.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the nitrile and alkene groups, the aromatic carbons of the phenyl ring, and the carbons of the ethyl group.

Interactive ¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ) ppm (Estimated)
Ethyl (C H₃) ~14.1
Ethyl (-O-C H₂) ~63.0
Cyano (C ≡N) ~115.0
Alkene (=C (CN)COOEt) ~103.0
Phenyl (ortho, meta) ~129.5, ~131.5
Phenyl (para) ~134.0
Phenyl (ipso) ~132.0
Alkene (=C H-Ph) ~155.0
Carbonyl (C =O) ~162.5

Note: Specific chemical shifts are estimated based on data for structurally similar compounds and standard NMR correlation tables.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows strong, characteristic absorption bands that confirm its key structural features. The most prominent peaks are from the nitrile (C≡N) and the ester carbonyl (C=O) groups, both of which are highly conjugated in this system.

Interactive FT-IR Data Table for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile) ~2220 - 2200 Strong
C=O Stretch (α,β-unsaturated ester) ~1725 - 1700 Strong
C=C Stretch (Alkene) ~1625 Medium
C-O Stretch (Ester) ~1250 Strong
=C-H Bending (Aromatic) ~900 - 675 Strong

Data derived from analyses of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound possesses a highly conjugated system, including the phenyl ring, the carbon-carbon double bond, the nitrile group, and the carbonyl group. This extensive conjugation allows the molecule to absorb ultraviolet light, leading to electronic transitions. It is expected to exhibit a strong absorption maximum (λmax) in the UV region, which can be useful for quantitative analysis and for monitoring reactions, such as its formation during synthesis. zuj.edu.jo

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The monoisotopic mass of this compound is 201.079 Da. Fragmentation patterns observed in the mass spectrum provide further structural information. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.

Interactive Mass Spectrometry Data for this compound

m/z Value Ion Identity Notes
201 [C₁₂H₁₁NO₂]⁺ Molecular Ion ([M]⁺)
156 [M - •OC₂H₅]⁺ Loss of ethoxy radical
128 [C₉H₆N]⁺ Loss of CO from the m/z 156 fragment
77 [C₆H₅]⁺ Phenyl cation

Note: Fragmentation pattern is predicted based on common fragmentation rules for esters. pharmacy180.com

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bohrium.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates individual components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each separated component. This allows for the definitive identification of the compound by matching its mass spectrum with known databases and confirming its molecular weight. du.ac.inmiamioh.edu The peak area in the gas chromatogram can also be used for quantitative analysis to determine the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. It is particularly effective for assessing the purity of synthesis products and for resolving its geometric isomers. researchgate.net The method's versatility allows for various setups, including reverse-phase chromatography, which is commonly employed.

Research has demonstrated that derivatives of this compound can be effectively analyzed using reverse-phase (RP) HPLC. sielc.com In a typical application, a C18 or a specialized reverse-phase column like Newcrom R1 is used. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, with an acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com The yield of reactions producing ethyl (E)-2-cyano-3-phenylacrylate is frequently determined using HPLC analysis. rsc.org

The conditions for HPLC analysis can be tailored to achieve optimal separation. Key parameters include the column type, mobile phase composition, flow rate, and detection wavelength. While specific conditions vary depending on the exact derivative being analyzed, a general methodology can be established. For instance, analysis of related compounds has been performed using an Agilent 1260 series instrument. rsc.org

Table 1: Example HPLC Parameters for Analysis of Related Cyanoacrylate Compounds

Parameter Value/Description Source(s)
Column Reverse-Phase Newcrom R1 sielc.com
Mobile Phase Acetonitrile / Water with Phosphoric Acid sielc.com
Detection UV Spectrophotometry nih.gov

| Application | Purity assessment, Isomer resolution, Yield determination | researchgate.netrsc.org |

X-ray Crystallography for Structural Elucidation

Crystal structure analysis of derivatives of this compound reveals detailed structural parameters. For example, the crystal structure of (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate was determined to be in the triclinic crystal system with the P-1 space group. iucr.orgresearchgate.net Such studies also shed light on intermolecular interactions within the crystal lattice, such as C—H⋯O hydrogen bonds and π-π stacking interactions, which influence the material's bulk properties. iucr.orgresearchgate.net The π-stacking centroid distance in this compound has been reported as 3.7924 Å.

The data obtained from X-ray diffraction experiments are highly detailed and are typically deposited in crystallographic databases.

Table 2: Crystallographic Data for (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate

Parameter Value Source(s)
Molecular Formula C₁₆H₁₇N₃O₄ iucr.orgresearchgate.net
Crystal System Triclinic iucr.org
Space Group P-1 iucr.org
a (Å) 8.4137 (3) iucr.org
b (Å) 9.9517 (4) iucr.org
c (Å) 10.3731 (5) iucr.org
α (°) 73.065 (1) iucr.org
β (°) 71.388 (2) iucr.org
γ (°) 72.523 (4) iucr.org
**Volume (ų) ** 766.56 (6) iucr.org
Z 2 iucr.org

| Temperature (K) | 223 | iucr.org |

Electrochemical Studies using Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of this compound. eurekaselect.comossila.com By measuring the current response to a sweeping potential, this method provides information on the oxidation and reduction potentials of the compound. eurekaselect.com These electrochemical characteristics are fundamental to understanding the molecule's electron transfer kinetics and are used to estimate key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comsci-hub.se

The experimental setup for cyclic voltammetry typically involves a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode. ossila.comsci-hub.se The analysis is performed in a suitable solvent, such as N,N-dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) to ensure conductivity. sci-hub.se

Studies on derivatives like ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate (B77674) have been conducted to determine their electrochemical behavior. tandfonline.comsci-hub.se The resulting voltammogram shows the oxidation and reduction peaks, from which the onset potentials can be determined and used to calculate the HOMO and LUMO energy levels. sci-hub.se

Table 3: Electrochemical Data for Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate

Parameter Value/Description Source(s)
Technique Cyclic Voltammetry eurekaselect.com
Solvent N,N-Dimethylformamide (DMF) sci-hub.se
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate sci-hub.se
Reference Electrode Ag/AgCl sci-hub.se
Scan Rate 100 mV/s sci-hub.se
Onset Oxidation Potential (Eox) 0.48 V sci-hub.se
Onset Reduction Potential (Ered) -0.48 V sci-hub.se
HOMO Energy -5.13 eV sci-hub.se

| LUMO Energy | -4.17 eV | sci-hub.se |

Green Chemistry and Sustainable Synthesis of Ethyl Benzylidenecyanoacetate

Development of Eco-Friendly Catalytic Systems

A pivotal aspect of greening the synthesis of ethyl benzylidenecyanoacetate lies in the development of environmentally benign catalytic systems for the Knoevenagel condensation reaction between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686). Traditional methods often employ homogeneous basic catalysts like piperidine (B6355638) and pyridine (B92270), which are toxic and difficult to separate from the reaction mixture. tandfonline.com Recent research has focused on heterogeneous and renewable catalysts that are non-toxic, reusable, and highly efficient.

A significant breakthrough has been the use of catalysts derived from agro-waste. These materials are not only renewable but also offer a cost-effective and environmentally friendly alternative to conventional catalysts. For instance, water extracts of ashes from various agricultural byproducts have proven to be effective catalysts. These extracts contain alkali metal oxides, hydroxides, and carbonates that facilitate the condensation reaction. researchgate.net

Table 1: Comparison of Various Eco-Friendly Catalysts for the Synthesis of this compound

CatalystSourceReaction ConditionsYield (%)Key Advantages
Water Extract of Watermelon Peel Ash (WEWFPA)Watermelon PeelsRoom Temperature/Microwave, Solvent-free90-98%Renewable, inexpensive, high yield, simple work-up. nano-ntp.com
Water Extract of Mango Peel Ash (WEMPA)Mango PeelsMicrowave, Solvent-freeHighAgro-waste utilization, rapid reaction, avoids toxic catalysts. ewadirect.comnih.gov
ChitosanCrustacean ShellsConcentrated Solar RadiationGoodBiopolymer-based, recyclable, utilizes solar energy. researchgate.net
Hydroxyapatite (B223615)Food Waste (e.g., egg shells)Heterogeneous, Solvent-freeHighWaste valorization, reusable catalyst. scientific.net
KF/Al₂O₃-Solvent-free, MicrowaveHighSolid support, high efficiency.
Photo-activated Carbon Dots (HMF-CDs)Biomass (HMF)Visible Light, Water/Ethanol (B145695)up to 93%Utilizes light energy, mild conditions, sustainable catalyst. acs.org

These agro-waste-based catalysts often act as homogeneous catalysts in an aqueous medium or can be used in solvent-free systems, simplifying the reaction work-up and minimizing waste generation. researchgate.netnano-ntp.com The use of such catalysts aligns with the principles of green chemistry by utilizing renewable feedstocks and avoiding hazardous substances. tandfonline.com

Solvent-Free Reaction Conditions

A major contributor to the environmental impact of chemical processes is the extensive use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. ewadirect.com Consequently, the development of solvent-free reaction conditions for the synthesis of this compound represents a significant step towards sustainability.

Several of the aforementioned eco-friendly catalytic systems are effective under solvent-free conditions. The Knoevenagel condensation, when conducted without a solvent, involves the direct mixing of the reactants (benzaldehyde and ethyl cyanoacetate) with a solid or liquid catalyst. This approach not only eliminates the need for a solvent but also often leads to higher reaction rates and easier product isolation. acs.orgnih.gov The use of solvent-free conditions drastically reduces the process mass intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product. acs.org

The advantages of solvent-free synthesis are manifold:

Reduced Environmental Pollution: Eliminates the emission of VOCs.

Increased Safety: Reduces the risk of fire and explosions associated with flammable solvents.

Simplified Processes: Simplifies the reaction setup and product purification, often requiring just filtration and washing.

Economic Benefits: Reduces the cost associated with solvent purchase, handling, and disposal.

Energy-Efficient Synthesis (e.g., Microwave Irradiation)

Traditional synthesis methods for this compound often require prolonged reaction times at elevated temperatures, leading to high energy consumption. acs.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing reaction rates and improving energy efficiency. ewadirect.comacs.org

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times from hours to minutes. nano-ntp.comvulcanchem.com This is particularly effective in solvent-free reactions and with the use of solid-supported catalysts. The combination of microwave heating with solvent-free conditions and eco-friendly catalysts creates a highly efficient and sustainable protocol for the synthesis of this compound.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of this compound

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursA few minutes nano-ntp.com
Energy Consumption HighLow
Product Yield Often lowerGenerally higher acs.orgvulcanchem.com
By-product Formation Can be significantOften minimized nih.gov
Process Control Less preciseMore precise and uniform heating

The dramatic acceleration of the reaction under microwave irradiation not only saves energy but can also lead to higher product purity by minimizing the formation of thermal degradation by-products. nih.gov

Utilization of Renewable Resources and Waste Materials

The foundation of a truly sustainable chemical industry lies in its ability to utilize renewable resources and valorize waste materials. tandfonline.com The synthesis of this compound is increasingly benefiting from this approach.

As highlighted in section 6.1, a variety of agro-waste materials, including the peels of watermelons, mangoes, and bananas, as well as rice straw, are being successfully employed as sources for effective catalysts. nano-ntp.com This practice of "waste-to-wealth" not only provides a low-cost and readily available source of catalysts but also addresses the issue of agricultural waste management.

Furthermore, research is exploring the use of bio-based starting materials for the synthesis of the reactants themselves. While benzaldehyde is traditionally derived from petroleum-based toluene, there is growing interest in producing it from renewable sources like lignin, a major component of biomass. Similarly, the "cyano-" and "-acetate" components could potentially be derived from biomass through various chemocatalytic routes. tandfonline.com The use of renewable feedstocks for the entire synthetic pathway would significantly enhance the green credentials of this compound production.

Environmental Impact Assessment of Synthetic Protocols

A comprehensive environmental impact assessment of any chemical process requires an evaluation of various factors, including the toxicity of reagents and solvents, the amount of waste generated, and the energy consumed. garph.co.uk While a formal, comparative life cycle assessment (LCA) for the various synthetic routes to this compound is not widely published, a qualitative and semi-quantitative assessment can be made based on established green chemistry metrics. nih.govresearchgate.net

Traditional methods for synthesizing this compound, which utilize toxic catalysts like piperidine in volatile organic solvents like toluene, have a significant environmental footprint. ewadirect.comgarph.co.uk These processes are characterized by a high E-factor (a measure of waste produced per kilogram of product) and a low atom economy. mun.ca

In contrast, the modern, greener protocols offer substantial environmental benefits. The adoption of solvent-free conditions and the use of catalysts derived from renewable resources drastically reduce waste and the use of hazardous materials. Microwave-assisted synthesis further lowers the environmental impact by significantly reducing energy consumption.

Table 3: Comparative Environmental Impact Assessment of Synthetic Protocols for this compound

ProtocolCatalystSolventEnergy InputWaste Generation (E-Factor)Overall Environmental Impact
Traditional Piperidine, PyridineToluene, DMFHigh (prolonged heating)HighHigh
Green Protocol 1 Agro-waste catalyst (e.g., WEWFPA)Solvent-freeLow (room temp)LowLow nano-ntp.com
Green Protocol 2 Agro-waste catalyst (e.g., WEMPA)Solvent-freeModerate (Microwave)LowVery Low ewadirect.comnih.gov
Green Protocol 3 Photo-activated Carbon DotsWater/EthanolLow (Visible Light)LowVery Low acs.org

The move towards these greener synthetic routes for this compound demonstrates a clear commitment to reducing the environmental burden of chemical manufacturing. nano-ntp.com The principles of minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable feedstocks are not only environmentally responsible but also often lead to more economically viable and safer chemical processes. nih.gov

Q & A

Q. Data Comparison :

MethodTimeYield (%)E-Isomer Purity
Conventional12 h82≥95%
Microwave-assisted20 min85≥98%

Basic: How is the E-configuration of this compound confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the E-configuration. Key parameters include:

  • C=C bond geometry : The title compound exhibits a planar arrangement of non-hydrogen atoms (r.m.s. deviation = 0.096 Å) with a centroid–centroid π-stacking distance of 3.7924 Å .
  • Complementary Techniques :
    • ¹H NMR : Absence of coupling between α,β-unsaturated protons (δ 7.2–8.1 ppm).
    • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) .

Advanced: How do substituents on the benzaldehyde moiety influence [4+2] annulation reactivity with allenoates?

Methodological Answer:
Substituents modulate electron density and steric effects, impacting annulation efficiency. For example:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the α,β-unsaturated ester, accelerating cycloaddition (e.g., nitro groups increase yield by 15–20% compared to unsubstituted analogs) .
  • Steric hindrance : Bulky groups (e.g., ortho-methyl) reduce reaction rates but improve regioselectivity for six-membered ring formation .

Q. Experimental Design :

  • Substituent Screening : Use a library of substituted benzaldehydes (e.g., 2,4-dimethyl, 3,4-dimethoxy).
  • Kinetic Analysis : Monitor reaction progress via TLC or HPLC to determine rate constants.
  • Computational Validation : DFT calculations (e.g., HOMO-LUMO gap analysis) to predict reactivity trends .

Advanced: What mechanistic pathways explain this compound’s role in constructing pyridazine derivatives?

Methodological Answer:
The compound acts as a dipolarophile in 1,3-dipolar cycloadditions with arylhydrazones. Mechanistic steps include:

Electrophilic Activation : Protonation of the cyano group enhances electrophilicity at the β-carbon.

Cycloaddition : Concerted [3+2] addition with hydrazone dipoles, forming a 1,4-dihydropyridazine intermediate.

Aromatization : Oxidative elimination (e.g., using DDQ) yields the pyridazine core .

Q. Key Evidence :

  • ¹³C NMR : Methyl signal at δ 25.21 ppm confirms intermediate cyclization .
  • IR : Disappearance of C≡N stretch post-cyclization indicates bond reorganization .

Advanced: How can conflicting crystallographic and spectroscopic data on π-stacking interactions be resolved?

Methodological Answer:
Discrepancies arise from solution vs. solid-state behavior. Resolution strategies:

SC-XRD : Quantify π-stacking distances (e.g., 3.7924 Å in solid state) .

Solution NMR : Use NOESY to detect proximity of aromatic protons (absent in solution due to dynamic motion).

Theoretical Modeling : MD simulations to assess stacking stability under different conditions .

Advanced: What computational methods validate the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Frontier Molecular Orbitals : HOMO localized on the cyanoacetate moiety; LUMO on the benzylidene ring.
  • Reactivity Descriptors : Global electrophilicity index (ω = 3.2 eV) confirms susceptibility to nucleophilic attack .

Validation : Compare computed IR/NMR spectra with experimental data (mean deviation < 5%) .

Safety: What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~280°C).
  • Storage : Inert atmosphere (N₂), –20°C, away from oxidizers .

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